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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B6171950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational drug BMS-
986235, a selective formyl peptide receptor 2 (FPR2) agonist, and its potential therapeutic

application in mitigating adverse post-myocardial infarction (MI) remodeling. The following

sections detail its mechanism of action, summarize key preclinical data, and provide exemplary

protocols for in vitro and in vivo studies.

Introduction
BMS-986235 (also known as LAR-1219) is an orally active small molecule that selectively

agonizes FPR2.[1][2] This receptor is a key player in the resolution of inflammation, a critical

process for proper healing and functional recovery following a myocardial infarction.[3][4]

Dysregulated and prolonged inflammation after an MI can lead to maladaptive remodeling of

the heart, characterized by excessive fibrosis, ventricular dilation, and ultimately, heart failure.

[3][4] By activating FPR2, BMS-986235 promotes a pro-resolving phenotype in immune cells,

thereby enhancing the clearance of apoptotic cells, reducing inflammation, and preserving

cardiac structure and function.[3][4][5]

Mechanism of Action
BMS-986235 exerts its therapeutic effects by modulating the inflammatory response following

myocardial ischemia. Its primary target, FPR2, is a G protein-coupled receptor expressed on

various immune cells, including neutrophils and macrophages.[3]
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Key cellular effects of BMS-986235 include:

Inhibition of Neutrophil Chemotaxis: Reduces the infiltration of pro-inflammatory neutrophils

to the site of injury.[1][6]

Stimulation of Macrophage Phagocytosis: Enhances the clearance of apoptotic neutrophils

and cellular debris by macrophages (efferocytosis), a crucial step for the transition from the

inflammatory to the reparative phase of healing.[1][3][6]

Polarization of Macrophages: Promotes the transition of macrophages from a pro-

inflammatory (M1-like) to a pro-resolving (M2-like) phenotype, characterized by the

expression of markers like Arginase-1 and CD206.[3][4]

Modulation of Cytokine and Chemokine Expression: Stimulates the production of anti-

inflammatory cytokines such as Interleukin-10 (IL-10) and regulates the expression of

chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[4][5]

Signaling Pathway
The activation of FPR2 by BMS-986235 initiates intracellular signaling cascades that mediate

its pro-resolving effects. A simplified representation of the proposed signaling pathway is

depicted below.
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Caption: Proposed signaling pathway of BMS-986235 upon binding to FPR2.
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Preclinical Data Summary
BMS-986235 has demonstrated significant efficacy in preclinical models of myocardial

infarction. The following tables summarize key quantitative data from these studies.

In Vitro Activity
Parameter Species Value Reference

EC50 (hFPR2) Human 0.41 nM [1][2]

EC50 (mFPR2) Mouse 3.4 nM [1][2]

In Vivo Efficacy in a Mouse Model of Myocardial
Infarction

Parameter Treatment Outcome Reference

Dosage
0.3 mg/kg, p.o., daily

for 24 days

Attenuated left

ventricle and global

cardiac remodeling

[1]

Infarct Length 0.3 mg/kg, p.o.
Reduced by 39%

relative to vehicle
[1]

Survival
BMS-986235

treatment

Improved mouse

survival
[4][5]

Left Ventricular Area
BMS-986235

treatment

Reduced left

ventricular area
[4]

Scar Area
BMS-986235

treatment
Reduced scar area [4]

Wall Thickness
BMS-986235

treatment

Preserved wall

thickness
[4]

In Vivo Efficacy in a Rat Model of Myocardial Infarction
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Parameter Treatment Outcome Reference

Dosage
1 and 10 mg/kg, daily

for 6 weeks

Improved systolic LV

function (increased

ejection fraction)

[7]

Myocardium
BMS-986235

treatment

Preserved viable

myocardium
[4]

LV Remodeling
BMS-986235

treatment

Attenuated left

ventricular remodeling
[4]

Ejection Fraction
BMS-986235

treatment

Increased ejection

fraction relative to

control

[4]

Experimental Protocols
The following are representative protocols for evaluating the efficacy of BMS-986235 in

preclinical models of post-infarction remodeling.

In Vivo Myocardial Infarction Model and Treatment
This protocol describes the induction of myocardial infarction in rodents and subsequent

treatment with BMS-986235.
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Surgical Procedure

Treatment Protocol

Post-Mortem Analysis

Anesthetize Animal
(e.g., isoflurane)

Intubate and Ventilate

Perform Left Thoracotomy

Ligate Left Anterior
Descending (LAD) Artery

Close Thorax and Suture

Allow for Recovery

Administer BMS-986235 or Vehicle
(e.g., 0.3 mg/kg, p.o., daily)

Euthanize Animal at Endpoint
(e.g., 24 days)

After treatment period

Excise and Process Heart

Histological Analysis
(Infarct size, fibrosis)

Molecular Analysis
(e.g., qPCR for inflammatory markers)

Click to download full resolution via product page

Caption: Workflow for in vivo myocardial infarction model and treatment.
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Materials:

BMS-986235

Vehicle control (e.g., appropriate solvent for BMS-986235)

Rodents (mice or rats)

Anesthetic (e.g., isoflurane)

Surgical instruments

Ventilator

Procedure:

Anesthesia and Surgery: Anesthetize the animal and perform a left thoracotomy to expose

the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial

infarction.

Post-operative Care and Treatment: Allow the animal to recover from surgery. Begin daily

oral administration of BMS-986235 or vehicle at the designated dose (e.g., 0.3 mg/kg for

mice).[1]

Endpoint Analysis: At the end of the treatment period (e.g., 24 days for mice), euthanize the

animals.[1]

Tissue Collection and Analysis: Excise the hearts for histological and molecular analysis.

Assess infarct size, fibrosis, and changes in cardiac dimensions. Gene expression analysis

of inflammatory and pro-resolving markers in the cardiac tissue can also be performed.

Macrophage Phagocytosis Assay
This in vitro assay assesses the effect of BMS-986235 on the phagocytic capacity of

macrophages.
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Cell Preparation
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Quantify Phagocytosis by
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Caption: Workflow for macrophage phagocytosis assay.

Materials:

BMS-986235

Primary macrophages (e.g., bone marrow-derived macrophages)

Primary neutrophils

Fluorescent dye for labeling apoptotic cells

Cell culture reagents

Procedure:
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Prepare Apoptotic Cells: Isolate neutrophils and induce apoptosis. Label the apoptotic

neutrophils with a fluorescent dye.

Treat Macrophages: Culture macrophages and treat them with various concentrations of

BMS-986235 or vehicle control.

Co-culture: Add the labeled apoptotic neutrophils to the macrophage cultures and incubate to

allow for phagocytosis.

Quantify Phagocytosis: Analyze the percentage of macrophages that have engulfed

apoptotic neutrophils using flow cytometry or fluorescence microscopy. An increase in the

percentage of fluorescently positive macrophages indicates enhanced phagocytosis.

Conclusion
BMS-986235 represents a promising therapeutic strategy for improving outcomes after

myocardial infarction by targeting the resolution of inflammation.[4][5] The protocols and data

presented here provide a foundation for researchers to further investigate the therapeutic

potential of FPR2 agonism in cardiovascular disease. As research progresses, a deeper

understanding of the nuanced roles of FPR2 signaling in cardiac repair will be crucial for the

clinical translation of this novel therapeutic approach.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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